2-(4-Iodophenyl)-4-methylpyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10IN |
|---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
2-(4-iodophenyl)-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C11H10IN/c1-8-6-11(13-7-8)9-2-4-10(12)5-3-9/h2-7,13H,1H3 |
InChI Key |
XCJRTUKVUMTRBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 2 4 Iodophenyl 4 Methylpyrrole
Direct Synthesis Routes and Optimized Protocols
The direct synthesis of 2-(4-Iodophenyl)-4-methylpyrrole predominantly relies on the Paal-Knorr pyrrole (B145914) synthesis, a classic and versatile method for the formation of pyrrole rings from 1,4-dicarbonyl compounds and primary amines. nih.govwikipedia.org
Investigation of Conventional Multistep Synthetic Pathways
A conventional and reliable multistep approach to this compound involves the Paal-Knorr condensation of a suitable 1,4-diketone with 4-iodoaniline. researchgate.net This method is widely applicable for the synthesis of N-aryl pyrroles. pearson.com
The key precursors for this synthesis are 3-methyl-2,5-hexanedione and 4-iodoaniline. The synthesis of 3-methyl-2,5-hexanedione can be accomplished through various organic reactions, including the hydroacylation of α,β-unsaturated ketones or the alkylation of β-diketones followed by ketal hydrolysis and oxidation.
Reaction Scheme for Paal-Knorr Synthesis:
The reaction is typically carried out by refluxing the 1,4-diketone and the aniline in a suitable solvent, often with an acid catalyst to facilitate the cyclization and dehydration steps. alfa-chemistry.com Common solvents include ethanol, acetic acid, or toluene. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product is typically isolated and purified by crystallization or column chromatography.
A study on the mechanochemical Paal-Knorr reaction of 2,5-hexanedione with 4-iodoaniline using citric acid as a catalyst in a ball mill demonstrated the feasibility of this transformation, achieving a yield of 74% in 15 minutes. researchgate.net This suggests that similar conditions could be effective for the reaction with 3-methyl-2,5-hexanedione.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield | Reference |
| 2,5-Hexanedione | 4-Iodoaniline | Citric acid (1 mol%) | Solvent-free | Ball mill (30 Hz), 15 min | 74% | researchgate.net |
| 3-Methyl-2,5-hexanedione | 4-Iodoaniline | Acetic acid | Ethanol | Reflux | Moderate to Good | General Paal-Knorr |
Development and Evaluation of One-Pot Synthesis Techniques
One-pot syntheses offer a more efficient and atom-economical approach by combining multiple reaction steps in a single reaction vessel without the isolation of intermediates. While a specific one-pot synthesis for this compound is not extensively documented, related one-pot methodologies for substituted pyrroles can be adapted.
A potential one-pot strategy could involve the in situ generation of the 1,4-diketone precursor followed by the Paal-Knorr reaction. For instance, a Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by the addition of 4-iodoaniline and an acid catalyst, could potentially yield the target pyrrole in a single pot.
Another approach involves the use of readily available starting materials that can be transformed into the pyrrole ring in a cascade of reactions. For example, a multicomponent reaction involving an aldehyde, an amine, and a β-ketoester could be explored, although this would likely lead to a different substitution pattern on the pyrrole ring.
Microwave-Assisted Synthetic Approaches and Their Efficiencies
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. anton-paar.com The Paal-Knorr synthesis is particularly amenable to microwave irradiation, often leading to significantly reduced reaction times compared to conventional heating. organic-chemistry.orgchemsynthesis.com
The microwave-assisted synthesis of this compound would involve the reaction of 3-methyl-2,5-hexanedione and 4-iodoaniline in a sealed vessel under microwave irradiation. The use of a polar solvent that absorbs microwave energy efficiently, such as ethanol or dimethylformamide (DMF), is typically preferred. The reaction temperature and time can be precisely controlled in a microwave reactor, allowing for rapid optimization of the reaction conditions.
A general procedure for the microwave-assisted Paal-Knorr synthesis of N-arylpyrroles involves heating a mixture of the 1,4-diketone and the aniline in acetic acid under microwave irradiation. arkat-usa.org This method has been shown to be effective for a variety of anilines and could be readily applied to the synthesis of the target compound.
| Reactants | Catalyst/Solvent | Microwave Conditions | Yield | Reference |
| 1,4-Diketone, Primary Amine | Acetic Acid | 120-150 °C, 2-10 min | 65-89% | organic-chemistry.org |
| 2,5-Dimethoxytetrahydrofuran, Aniline | Acetic Acid/Water | 170 °C, 10-30 min | Good | arkat-usa.org |
The efficiency of microwave-assisted synthesis lies in its ability to rapidly heat the reaction mixture to the desired temperature, leading to a significant rate enhancement. anton-paar.com This can be particularly advantageous for the Paal-Knorr reaction, which can be sluggish under conventional heating.
Precursor Chemistry and Starting Material Functionalization
The selection and preparation of appropriate precursors are crucial for the successful synthesis of this compound. The key starting materials are a source for the 4-methylpyrrole core and the 4-iodophenylamino moiety.
Role of N-methylpyrrole and Iodinated Anilines in Initial Synthesis
While N-methylpyrrole itself is not a direct precursor in the Paal-Knorr synthesis of N-arylpyrroles, the chemistry of pyrrole provides the foundational knowledge for the target molecule's synthesis. The direct synthesis of the target compound relies on building the pyrrole ring from acyclic precursors.
4-Iodoaniline is a critical starting material, as it provides the N-(4-iodophenyl) fragment of the final product. This commercially available compound serves as the primary amine in the Paal-Knorr condensation. The presence of the iodine atom on the aniline ring is generally well-tolerated under the mild acidic conditions of the Paal-Knorr reaction.
The other key precursor is a 1,4-dicarbonyl compound that will form the 4-methylpyrrole ring. 3-Methyl-2,5-hexanedione is the ideal precursor for this purpose. The synthesis of this diketone can be a multistep process itself, starting from simpler, commercially available reagents. One possible route involves the alkylation of a β-ketoester, followed by hydrolysis, decarboxylation, and oxidation.
Derivatization of Intermediates for Targeted Modifications
The functional groups present in the intermediates and the final product, this compound, offer opportunities for further derivatization and the synthesis of more complex molecules.
The pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution reactions. pearson.comquora.com These reactions typically occur at the C5 position (the other α-position) due to the directing effect of the nitrogen atom. quora.comonlineorganicchemistrytutor.com Common electrophilic substitution reactions include:
Halogenation: Introduction of bromine or chlorine atoms onto the pyrrole ring.
Nitration: Introduction of a nitro group.
Sulfonation: Introduction of a sulfonic acid group.
Friedel-Crafts Acylation: Introduction of an acyl group.
The iodine atom on the phenyl ring provides a handle for various metal-catalyzed cross-coupling reactions , such as:
Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds.
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated products.
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl bonds.
These cross-coupling reactions allow for the introduction of a wide range of substituents at the 4-position of the phenyl ring, making this compound a versatile building block in medicinal and materials chemistry.
Advanced Catalytic Strategies in Construction of the Molecular Framework
The synthesis of this compound, a polysubstituted pyrrole, leverages sophisticated catalytic methodologies to achieve efficient and selective construction of its core structure. Modern organic synthesis has increasingly relied on catalytic processes, particularly those involving transition metals, to forge carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high precision. These advanced strategies offer significant advantages over classical methods by providing milder reaction conditions, greater functional group tolerance, and access to complex molecular architectures that are otherwise difficult to obtain. The following sections explore key catalytic approaches, including palladium-catalyzed cross-coupling reactions, metal-free alternatives, and transformations mediated by other transition metals, which are instrumental in the strategic assembly of the 2-arylpyrrole framework.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Mizoroki-Heck C-C Coupling with Vinyl Precursors)
Palladium catalysis stands as a cornerstone in modern organic synthesis for its remarkable versatility in forming C-C bonds. The Mizoroki-Heck reaction, a Nobel Prize-winning transformation, exemplifies this power by coupling unsaturated halides with alkenes. researchgate.netwikipedia.org This reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle, initiating with the oxidative addition of the halide to the Pd(0) catalyst. wikipedia.orgnih.gov For the synthesis of a 2-arylpyrrole framework, a Heck reaction could be envisioned through an intramolecular cyclization of an appropriately substituted vinyl amine precursor.
Beyond the classic Heck reaction, direct C-H arylation has emerged as a highly efficient strategy. This approach forges a bond between an aryl halide and a C-H bond of the pyrrole ring, avoiding the need for pre-functionalization of the heterocycle. A methodology for the direct coupling of N-substituted pyrroles with aryl iodides has been developed, affording 2-arylpyrroles in moderate to good yields. nih.gov The success of this reaction is highly dependent on specific conditions, with anhydrous DMSO as the solvent and a five-fold excess of the pyrrole substrate being crucial for the reaction's outcome. nih.gov
Another powerful palladium-catalyzed method is the Negishi coupling, which involves the reaction of an organozinc compound with an organic halide. An optimized protocol for coupling ClZn(pyrrolide) with aryl bromides has been shown to selectively generate 2-arylpyrroles. thieme-connect.com This method has been refined using response surface analysis to improve yields and reduce reaction times, particularly for challenging electron-rich or sterically hindered substrates. thieme-connect.com
| Reaction Type | Catalyst System | Key Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Direct C-H Arylation | PdCl₂(PPh₃)₂ | N-Alkylpyrrole, Aryl Iodide, AgOAc, KF | Anhydrous DMSO | 100 °C, 5 h | 14-80% | nih.gov |
| Modified Negishi Coupling | Pd₂(dba)₃ / P(t-Bu)₃ | ClZn(pyrrolide), Aryl Bromide | THF | 75 °C, 4 h | Good to Excellent | thieme-connect.com |
Metal-Free Approaches for Pyrrole and Aryl Ring Formation
In response to the growing demand for sustainable and cost-effective chemical processes, metal-free synthetic strategies have gained significant traction. These methods circumvent the use of often expensive and potentially toxic transition metals. One notable approach is the direct C-2 arylation of pyrroles through an oxidative radical pathway. nih.gov This transformation can be achieved using arylhydrazine hydrochlorides as the aryl source, a base, and atmospheric air as the oxidant, completely avoiding any transition-metal catalyst. nih.gov The proposed mechanism involves the generation of an aryl radical from the arylhydrazine, which then attacks the electron-rich pyrrole ring at the C-2 position. The resulting radical intermediate is subsequently oxidized and deprotonated to yield the 2-arylpyrrole product. nih.gov
Other metal-free methodologies focus on the construction of the pyrrole ring itself from acyclic precursors. These can involve multicomponent reactions or cyclization strategies catalyzed by non-metallic species. For instance, iodine has been used to catalyze [3+2]-cycloaddition processes to form polysubstituted pyrroles. nih.gov Similarly, organocatalysts like piperidine can facilitate domino reactions to build complex pyrrole frameworks under environmentally benign aqueous conditions. nih.gov Base-mediated intramolecular cyclization of N-propargylamines represents another efficient and broadly applicable metal-free route to structurally diverse pyrroles.
| Aryl Source | Oxidant | Base | Solvent | Conditions | Key Feature | Reference |
|---|---|---|---|---|---|---|
| Arylhydrazine Hydrochloride | Air (O₂) | Required for reaction | Various polar/non-polar (tested) | Optimized conditions required | Transition-metal-free C-H arylation | nih.gov |
Exploration of Other Transition Metal-Mediated Transformations
While palladium is a dominant force in cross-coupling chemistry, a range of other transition metals offer unique catalytic activities for the synthesis of complex heterocycles like this compound. uva.es Titanium, for example, is effective in mediating multicomponent reactions for pyrrole synthesis. A titanium-catalyzed [2+2+1] heterocoupling of heteroatom-substituted alkynes provides an efficient route to highly substituted pyrroles. nih.gov This method can be used to generate 2-boryl or 2-stannyl pyrroles, which are versatile intermediates for further functionalization. nih.gov Significantly, this process can be combined in a one-pot sequence with a subsequent palladium-catalyzed Suzuki coupling to introduce an aryl group at the 2-position, demonstrating a powerful combination of different transition metal catalyses. nih.gov
Gold catalysis has also emerged as a powerful tool, particularly for hydroamination and other cyclization reactions. mdpi.com Gold(I) complexes can catalyze the intramolecular hydroamination of o-alkynylanilines to form fused pyrrole ring systems, a key step in the synthesis of certain marine alkaloids. mdpi.com Copper is another transition metal frequently employed, often as a co-catalyst in cross-coupling reactions or in domino processes for preparing pyrroles. organic-chemistry.orgmdpi.com The exploration of these and other metals like Ruthenium, Rhodium, and Iridium continues to expand the synthetic toolkit, enabling novel and efficient pathways for the construction of functionalized (hetero)arenes. organic-chemistry.org
| Catalyst System | Reaction Type | Key Substrates | Intermediate Product | Subsequent Reaction | Reference |
|---|---|---|---|---|---|
| Cp₂Ti(PMe₃)₂ (pre-catalyst) | [2+2+1] Heterocoupling | Alkynyl boranes or stannanes | 2-Boryl or 2-Stannyl Pyrrole | One-pot Suzuki coupling (Pd-catalyzed) | nih.gov |
Reactivity Profiles and Advanced Functionalization Studies
Transformations Involving the 4-Iodophenyl Moiety
The carbon-iodine bond on the phenyl ring is a key site for chemical modification, offering a gateway to a diverse range of derivatives through various modern synthetic methodologies.
Mechanistic Investigations of Halogen Exchange and Halogen Dance Reactions
The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This rearrangement is typically driven by thermodynamics and provides access to regioisomers that are often difficult to synthesize through other means. researchgate.net For 2-(4-Iodophenyl)-4-methylpyrrole, this reaction would involve the migration of the iodine atom from the para position to an ortho or meta position on the phenyl ring.
The most common mechanism involves deprotonation by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an aryl lithium intermediate. This is followed by a series of intermolecular halogen and lithium exchanges that ultimately lead to the most thermodynamically stable product. whiterose.ac.ukias.ac.in The process can be quenched with an electrophile to trap the rearranged intermediate. wikipedia.org While extensively studied on various aromatic systems, including thiophenes and other pyrroles, the specific kinetics and equilibria for this compound would depend on factors like the choice of base, solvent, and temperature. wikipedia.orgkobe-u.ac.jp Less commonly, acid-catalyzed halogen dance reactions have been reported, particularly on deactivated pyrrole (B145914) systems, proceeding through a proposed protonation-migration mechanism. researchgate.net
Table 1: Factors Influencing Halogen Dance Reactions
| Factor | Influence on the Reaction | Example/Note |
|---|---|---|
| Choice of Base | Strong, non-nucleophilic bases like LDA or LTMP are typically required to induce the initial deprotonation. researchgate.net | The base's steric bulk and coordination properties can affect the reaction pathway. |
| Solvent | Solvents like tetrahydrofuran (B95107) (THF) are commonly used. The solvating properties can influence the aggregation state and reactivity of the organolithium intermediates. wikipedia.org | Switching from THF to tetrahydropyran (B127337) has been shown to suppress the reaction in some cases. wikipedia.org |
| Temperature | Low temperatures are often necessary to control the reaction and prevent side reactions. | The equilibrium between different lithiated isomers can be temperature-dependent. kobe-u.ac.jp |
| Electrophile | The nature of the electrophile used to quench the reaction is crucial. "Fast" electrophiles (e.g., ketones, aldehydes) can trap the desired intermediate before further rearrangement occurs. wikipedia.org | "Slow" electrophiles like alkyl halides may allow for the coexistence of multiple species, leading to product mixtures. wikipedia.org |
Diversification via Subsequent Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
The carbon-iodine bond is highly susceptible to transition-metal-catalyzed cross-coupling reactions, making it an ideal handle for introducing new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester. nih.gov It is a robust and widely used method for forming biaryl structures. The reaction of this compound with various arylboronic acids would yield a range of 2-(4'-aryl-biphenyl-4-yl)-4-methylpyrrole derivatives. The reactivity order for halogens in Suzuki coupling is I > Br > Cl, making the iodophenyl moiety highly reactive under standard conditions. rsc.orgresearchgate.net
Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is exceptionally useful for synthesizing arylalkynes. libretexts.org Applying this to this compound allows for the introduction of various substituted alkynyl groups at the 4-position of the phenyl ring, yielding products that are valuable precursors for more complex molecules. nih.gov Copper-free Sonogashira protocols have also been developed. libretexts.org
Table 2: Representative Cross-Coupling Reactions on the 4-Iodophenyl Moiety
| Reaction Type | Coupling Partner | Typical Catalytic System | Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | 2-(4'-Aryl-biphenyl-4-yl)-4-methylpyrroles |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Amine Base | 2-(4-(Alkynyl)phenyl)-4-methylpyrroles |
Directed C-H Functionalization Strategies on the Aryl Ring
Directed C-H functionalization is a powerful strategy for selectively activating otherwise inert C-H bonds. acs.org In the context of this compound, a directing group can be used to guide a transition metal catalyst, often palladium, to a specific C-H bond on the phenyl ring, typically at the ortho position to the directing group. nih.gov
For this substrate, the pyrrole's nitrogen atom can be functionalized with a directing group (e.g., picolinamide, 8-aminoquinoline) to facilitate C-H activation at the ortho position of the phenyl ring (i.e., the position adjacent to the C-N bond). nih.govrsc.org This approach allows for the introduction of various functional groups, such as aryl or alkyl chains, directly onto the aryl ring, bypassing the need for pre-functionalized substrates. youtube.comyoutube.com Such reactions represent a highly efficient and atom-economical approach to molecular diversification. nih.govnih.gov
Table 3: Potential Directed C-H Functionalization Strategies
| Directing Group (on Pyrrole-N) | Catalyst | Potential Reaction | Expected Product Site |
|---|---|---|---|
| Pyridine | Pd(OAc)₂ | C-H Arylation | Ortho-position on the phenyl ring |
| Amide | Rh(III) or Pd(II) | C-H Olefination/Alkylation | Ortho-position on the phenyl ring |
| 8-Aminoquinoline | Pd(OAc)₂ | C-H Arylation | Ortho-position on the phenyl ring |
Pyrrole Ring Functionalization and Derivatization Strategies
The electron-rich pyrrole ring is prone to various functionalization reactions, particularly electrophilic aromatic substitution, as well as alkylation and arylation at its nitrogen and carbon atoms.
Electrophilic Aromatic Substitution (EAS) Pattern Analysis on the Pyrrole Ring
Pyrrole is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). pearson.com The lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing its electron density. pearson.com Substitution generally occurs preferentially at the C2 or C5 positions (α-positions) because the resulting carbocation intermediate (arenium ion) is stabilized by more resonance structures compared to attack at the C3 or C4 positions (β-positions). onlineorganicchemistrytutor.comaklectures.comquora.com
In this compound, the C2 position is occupied by the iodophenyl group. The remaining open positions are C3, C5, and the nitrogen atom.
C5 Position: This is the most likely site for electrophilic attack. It is an α-position and is electronically activated.
C3 Position: This is a β-position and is less favored for substitution compared to C5.
Common EAS reactions like halogenation, nitration, and sulfonation can be performed, often under milder conditions than those required for benzene. youtube.commasterorganicchemistry.com
Table 4: Predicted Regioselectivity of EAS on this compound
| Reaction | Typical Reagent | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃ / Acetic Anhydride (-10 °C) youtube.com | 2-(4-Iodophenyl)-4-methyl-5-nitropyrrole |
| Halogenation | SO₂Cl₂ or NBS/NCS | 5-Chloro/Bromo-2-(4-Iodophenyl)-4-methylpyrrole |
| Sulfonation | SO₃-Pyridine complex youtube.com | This compound-5-sulfonic acid |
| Vilsmeier-Haack Formylation | POCl₃ / DMF | This compound-5-carbaldehyde |
Alkylation and Arylation at Nitrogen and Carbon Positions
Further derivatization can be achieved by introducing alkyl or aryl groups at either the pyrrole nitrogen or the ring carbons.
N-Alkylation and N-Arylation: The acidic N-H proton can be readily removed by a base, and the resulting pyrrolide anion can be alkylated with alkyl halides. organic-chemistry.org The Mitsunobu reaction offers an alternative for N-alkylation under neutral conditions. rsc.org N-arylation is typically accomplished using transition-metal-catalyzed methods, such as copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig amination with aryl halides. mdpi.comresearchgate.netnih.gov
C-Alkylation and C-Arylation: While direct Friedel-Crafts alkylation on pyrroles can be problematic due to the ring's high reactivity and potential for polymerization, other methods exist. C-arylation can be achieved through radical mechanisms, for instance, by generating aryl radicals that then attack the electron-rich pyrrole ring, often with high regioselectivity for the C2/C5 positions. nih.gov
Table 5: Summary of Alkylation and Arylation Strategies
| Position | Reaction Type | Methodology | Reagents |
|---|---|---|---|
| Nitrogen (N1) | Alkylation | Nucleophilic Substitution | Base (e.g., NaH, K₂CO₃) + Alkyl Halide (R-X) organic-chemistry.org |
| Nitrogen (N1) | Alkylation | Mitsunobu Reaction | Alcohol (R-OH), PPh₃, DEAD/DIAD rsc.org |
| Nitrogen (N1) | Arylation | Copper-Catalyzed Coupling | Aryl Halide (Ar-X), CuI, Base researchgate.netnih.gov |
| Nitrogen (N1) | Arylation | Palladium-Catalyzed Coupling | Aryl Halide (Ar-X), Pd-catalyst, Ligand, Base |
| Carbon (C5) | Arylation | Radical Arylation | Arylhydrazine salts, Air (O₂) nih.gov |
Introduction of Electron-Donating and Electron-Withdrawing Groups
The this compound molecule presents two primary sites for functionalization: the pyrrole ring and the iodophenyl moiety. The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electronic properties and subsequent reactivity of the entire molecule.
Functionalization of the Phenyl Ring:
The carbon-iodine bond on the phenyl ring is a prime target for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The choice of coupling partner dictates whether an EDG or EWG is installed.
Electron-Donating Groups: The introduction of alkyl, alkoxy, or amino groups can be achieved through various cross-coupling methodologies. For instance, Suzuki coupling with alkylboronic acids or their derivatives can introduce alkyl chains. Similarly, Buchwald-Hartwig amination allows for the installation of primary or secondary amino groups, which are potent EDGs. The presence of an EDG on the phenyl ring increases the electron density of the aromatic system, which can influence the reactivity of the pyrrole ring.
Electron-Withdrawing Groups: Conversely, EWGs such as cyano, nitro, or carbonyl groups can be introduced. Sonogashira coupling, for example, can be employed to introduce an alkyne, which can be further elaborated into other EWGs. The presence of an EWG on the phenyl ring can render the aryl iodide more susceptible to nucleophilic aromatic substitution under specific conditions and can influence the regioselectivity of further reactions on the pyrrole ring.
Functionalization of the Pyrrole Ring:
While the iodophenyl moiety is the most reactive handle for cross-coupling, the pyrrole ring itself can be functionalized. The methyl group at the 4-position directs electrophilic substitution primarily to the 5-position. The electronic nature of the substituent on the phenyl ring can modulate the reactivity of the pyrrole. An EDG on the phenyl ring would increase the electron density of the pyrrole, enhancing its susceptibility to electrophilic attack. Conversely, an EWG would decrease the electron density, making electrophilic substitution more challenging.
Table 1: Representative Functionalization Reactions
| Reaction Type | Reagent/Catalyst | Functional Group Introduced | Electronic Effect |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl | Variable (EDG or EWG) |
| Buchwald-Hartwig | Amine, Pd catalyst | Amino | Electron-Donating |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl | Electron-Withdrawing |
| Electrophilic Bromination | N-Bromosuccinimide | Bromo | Electron-Withdrawing |
Mechanistic Elucidation of Key Reactions and Transformations
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.
Kinetic Studies and Reaction Pathway Mapping
While specific kinetic studies on this compound are not extensively documented in the literature, analogies can be drawn from studies on similar aryl-heterocyclic systems. For cross-coupling reactions, the rate is typically dependent on the concentrations of the aryl iodide, the coupling partner, and the catalyst.
Kinetic isotope effect (KIE) studies, by replacing specific hydrogen atoms with deuterium, can help to identify the rate-determining step. For instance, in a C-H activation step on the pyrrole ring, a significant KIE would be expected.
Investigation of Catalytic Cycles and Intermediate Species
The catalytic cycles for cross-coupling reactions involving this compound are generally well-understood and follow established patterns for catalysts like palladium.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling):
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.
Transmetalation: The organoboron reagent (in Suzuki coupling) transfers its organic group to the palladium center, displacing the iodide. This step requires the activation of the boronic acid with a base.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Intermediate Species:
The key intermediates in these catalytic cycles are organopalladium species. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be used to detect and characterize these transient species, providing direct evidence for the proposed mechanism. For example, in some palladium-catalyzed reactions, dimeric palladium species have been observed and identified as part of the catalytic cycle or as off-cycle species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of "this compound" in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For "this compound," the spectrum is expected to show distinct signals for the methyl group, the protons on the pyrrole ring, the N-H proton, and the protons on the iodophenyl ring. The ¹³C NMR spectrum reveals the chemical shifts of each unique carbon atom in the molecule.
2D NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, typically on adjacent carbons. This would confirm the connectivity of protons within the pyrrole and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different fragments of the molecule, such as linking the phenyl ring to the pyrrole ring.
Based on data from analogous 2-aryl-4-methylpyrrole compounds, the expected chemical shifts can be predicted. acgpubs.org
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ | ~2.1 | Singlet (s) |
| H-3 (Pyrrole) | ~6.6 | Singlet (s) |
| H-5 (Pyrrole) | ~6.8 | Singlet (s) |
| H-2', H-6' (Phenyl) | ~7.2-7.4 | Doublet (d) |
| H-3', H-5' (Phenyl) | ~7.6-7.8 | Doublet (d) |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ | ~13 |
| C-4 (Pyrrole) | ~120 |
| C-3 (Pyrrole) | ~108 |
| C-5 (Pyrrole) | ~110 |
| C-2 (Pyrrole) | ~130 |
| C-1' (Phenyl) | ~135 |
| C-2', C-6' (Phenyl) | ~129 |
| C-3', C-5' (Phenyl) | ~138 |
The bond connecting the pyrrole and iodophenyl rings is a single bond, but rotation around it may be hindered due to steric interactions between the rings. This can lead to the existence of different rotational isomers, or conformers. researchgate.netresearchgate.net
Variable Temperature (VT) NMR studies are employed to investigate such dynamic processes. At low temperatures, the rotation around the C2-C1' bond might become slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden and eventually coalesce into a single time-averaged signal. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barrier to rotation and understand the conformational preferences of the molecule. For 2-arylpyrroles, this analysis provides insight into the planarity and rotational freedom of the biaryl system. nih.gov
Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique that provides information about the mass, and therefore the molecular formula, of a compound.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision. This accuracy allows for the determination of the exact elemental composition of the parent ion of "this compound" (C₁₁H₁₀IN). By comparing the experimentally measured exact mass to the calculated mass, the molecular formula can be confirmed, distinguishing it from other isomers or compounds with the same nominal mass.
Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
|---|---|
| [C₁₁H₁₀IN + H]⁺ | 296.9931 |
Modern "soft" ionization techniques are used to generate ions of the intact molecule with minimal fragmentation. Electrospray Ionization (ESI) is particularly well-suited for analyzing pyrrole derivatives. nih.gov In ESI-MS, the protonated molecule [M+H]⁺ is typically observed.
Tandem mass spectrometry (MS/MS) experiments can then be performed on this parent ion. The ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable structural information. For 2-substituted aryl pyrroles, fragmentation is heavily influenced by the substituents. nih.gov For "this compound," characteristic fragmentation pathways would likely involve:
Loss of the iodine atom (I•).
Loss of hydrogen iodide (HI).
Cleavage of the bond between the two aromatic rings.
Fragmentations characteristic of the pyrrole ring itself. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. pharmatutor.org
For "this compound," the spectrum is expected to be dominated by π → π* transitions associated with its conjugated aromatic system, which includes both the pyrrole and iodophenyl rings. researchgate.netcutm.ac.in The conjugation between the two rings creates an extended chromophore, which typically results in absorption at longer wavelengths (a bathochromic or red shift) compared to the individual, unconjugated pyrrole and iodobenzene rings. The substitution pattern and the solvent can influence the exact position (λmax) and intensity (molar absorptivity, ε) of the absorption bands. The presence of the heavy iodine atom can also influence the photophysical properties by promoting intersystem crossing from singlet to triplet excited states. acs.org
Predicted UV-Vis Spectral Data for this compound
| Transition Type | Predicted λmax (nm) | Solvent |
|---|
Detailed Analysis of Absorption and Emission Spectra
The photophysical properties of this compound are fundamentally characterized by its electronic absorption and emission spectra. The absorption spectrum is dictated by the energy required to promote electrons from the ground state to various excited states, while the emission (fluorescence) spectrum reveals the energy released upon relaxation from the lowest excited singlet state back to the ground state.
For aryl-substituted pyrrole derivatives, the absorption and emission characteristics are heavily influenced by the nature of the aryl substituent and the extent of π-conjugation within the molecule. The introduction of an iodophenyl group at the 2-position of the 4-methylpyrrole core is expected to modulate the electronic transitions. Generally, compounds with extended π-systems exhibit absorption maxima at longer wavelengths (bathochromic shift). In similar π-extended pyrazole systems, the presence of a styrene moiety induces bathochromic shifts in both absorption and fluorescence spectra due to increased conjugation. While specific high-resolution spectral data for this compound is not extensively documented in publicly available literature, the photophysical properties of analogous compounds provide valuable insights. For instance, silyl-substituted naphthalene derivatives show that the introduction of substituent groups causes shifts of the absorption maxima to longer wavelengths and increases in fluorescence intensities.
The following table outlines the expected absorption and emission characteristics based on the analysis of similar aromatic heterocyclic compounds.
| Parameter | Expected Characteristic | Rationale |
| Absorption Maximum (λmax) | Expected in the UV-Vis region, likely influenced by the iodophenyl group. | The π-system of the pyrrole and the iodophenyl ring will determine the energy of the π-π* transitions. A bathochromic shift compared to unsubstituted pyrrole is anticipated. |
| Molar Absorptivity (ε) | Moderate to high, characteristic of allowed π-π* transitions. | The efficiency of light absorption at a specific wavelength. |
| Emission Maximum (λem) | Expected to be at a longer wavelength than the absorption maximum (Stokes shift). | Fluorescence emission occurs after vibrational relaxation in the excited state. |
| Quantum Yield (ΦF) | Variable, potentially low due to the heavy atom effect of iodine. | The iodine atom can promote intersystem crossing to the triplet state, which quenches fluorescence and reduces the quantum yield. |
This table is generated based on theoretical expectations and data from analogous compounds. Experimental values for this compound are required for definitive characterization.
Solvatochromic Studies and Solvent Polarity Effects on Optical Properties
Solvatochromism refers to the change in the color of a substance (and hence its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule, which is dependent on the solvent's polarity. Solvatochromic studies are powerful tools for probing the electronic structure of a molecule and the nature of its excited state.
For polar molecules like this compound, the dipole moment is expected to change upon electronic excitation.
Positive Solvatochromism (Bathochromic Shift) : If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This reduces the energy gap for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength.
Negative Solvatochromism (Hypsochromic Shift) : If the ground state is more polar than the excited state, increasing solvent polarity will lead to a shift to a shorter wavelength.
Studies on other polar organic chromophores have demonstrated significant solvatochromic shifts. For example, the absorption and emission spectra of certain coumarin derivatives show a bathochromic shift with increasing solvent polarity, indicating an intramolecular charge transfer (ICT) character in the emitting singlet state. Similarly, the fluorescence of some push-pull substituted diketo-pyrrolo-pyrroles shows a significant increase in the Stokes shift in polar solvents, which is a consequence of strong dipole-dipole interactions with the solvent in the excited state.
The effect of solvent polarity on the optical properties of this compound can be systematically investigated using a range of solvents with varying polarity. The data can be analyzed using models like the Lippert-Mataga plot, which correlates the Stokes shift to the solvent polarity function.
| Solvent | Polarity (Dielectric Constant, ε) | Expected Spectral Shift (Relative to non-polar solvent) |
| n-Hexane | 1.88 | Reference (minimal shift) |
| Toluene | 2.38 | Slight bathochromic shift |
| Dichloromethane | 8.93 | Moderate bathochromic shift |
| Ethanol | 24.55 | Significant bathochromic shift |
| Acetonitrile | 37.5 | Significant bathochromic shift |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Strong bathochromic shift |
This table presents expected trends. The actual magnitude and direction of the shifts depend on the specific electronic structure and change in dipole moment upon excitation for this compound.
Investigation of Aggregation Phenomena (H- and J-Aggregation)
In concentrated solutions or in poor solvents, many organic dyes and chromophores tend to form aggregates. This aggregation can significantly alter the optical properties of the compound, leading to the formation of either H-aggregates or J-aggregates, which are distinguished by their spectroscopic signatures.
H-aggregates (Hypsochromic) : Characterized by a blue-shift in the absorption spectrum compared to the monomer. This arises from a parallel, face-to-face arrangement of the chromophores.
J-aggregates (Bathochromic) : Characterized by a red-shifted, sharp, and intense absorption band. This results from a head-to-tail arrangement of the transition dipoles of the monomers.
Another related phenomenon is Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE), where a compound that is non-emissive or weakly emissive in dilute solution becomes highly luminescent upon aggregation. This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways.
A study on various aryl-substituted pyrrole derivatives investigated their aggregation behavior in THF-water mixtures. It was found that a twisted molecular configuration that prevents parallel orientation of the chromophores, combined with the RIR effect, was a primary cause for the AIEE phenomenon in some derivatives. In contrast, other fluorescent molecules can exhibit Aggregation-Caused Quenching (ACQ), where aggregation leads to a decrease in fluorescence intensity. For this compound, inducing aggregation by increasing the fraction of a poor solvent (like water) in a solution of a good solvent (like THF or DMSO) would be the standard method to study these effects.
| Aggregation Type | Spectroscopic Signature | Molecular Arrangement |
| H-Aggregation | Blue-shift (hypsochromic) in absorption spectrum. | Parallel, face-to-face stacking. |
| J-Aggregation | Red-shift (bathochromic) in absorption spectrum, often with a narrow, intense peak. | Head-to-tail arrangement. |
| AIEE | Significant increase in fluorescence intensity upon aggregation. | Restriction of intramolecular rotations in the aggregate state. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations correspond to the stretching and bending of chemical bonds and are highly specific to the molecule's structure and functional groups, acting as a molecular "fingerprint".
IR Spectroscopy : Measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A vibrational mode must result in a change in the molecule's dipole moment to be IR-active.
Raman Spectroscopy : Involves inelastic scattering of monochromatic light (usually from a laser). A vibrational mode must cause a change in the polarizability of the molecule to be Raman-active. For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive.
For this compound, characteristic vibrational bands can be assigned to its specific structural components.
| Functional Group / Bond | Expected IR Frequency (cm-1) | Expected Raman Frequency (cm-1) | Vibrational Mode |
| N-H (Pyrrole) | 3300 - 3500 | 3300 - 3500 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | 3000 - 3100 | Stretching |
| C-H (Methyl) | 2850 - 2960 | 2850 - 2960 | Stretching |
| C=C (Aromatic/Pyrrole Ring) | 1450 - 1600 | 1450 - 1600 | Stretching |
| C-N (Pyrrole Ring) | 1300 - 1400 | 1300 - 1400 | Stretching |
| C-I (Iodophenyl) | 480 - 610 | 480 - 610 | Stretching |
X-Ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination
An XRD analysis of this compound would provide the following key structural parameters:
| Structural Parameter | Information Provided |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry operations that describe the arrangement of molecules within the unit cell. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. |
| Torsional Angles | The dihedral angle between the planes of the pyrrole and iodophenyl rings, indicating the degree of twist. |
| Intermolecular Interactions | Evidence of hydrogen bonding (e.g., N-H···π), halogen bonding (C-I···N/π), or π-π stacking, which govern the crystal packing. |
Purity Assessment and Isomerism Analysis using Chromatographic Techniques
GC-MS and LC-MS are powerful hyphenated analytical techniques essential for the separation, identification, and quantification of components in a mixture, making them indispensable for assessing the purity of a synthesized compound like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that allows for definitive identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is more versatile and can be used for a wider range of compounds, including those that are non-volatile or thermally labile. Separation occurs in a liquid mobile phase based on the analyte's affinity for the column's stationary phase. The eluent from the LC column is then introduced into the mass spectrometer for detection and identification.
For this compound, these techniques would be used as follows:
Purity Assessment : A pure sample should ideally show a single, sharp peak in the chromatogram at a specific retention time. The presence of other peaks would indicate impurities. The mass spectrum of the main peak must match the expected molecular weight and fragmentation pattern of the target compound.
Isomerism Analysis : If the synthesis could potentially produce isomers (e.g., substitution at the 3-position of the pyrrole ring instead of the 4-position for the methyl group, or different positional isomers of the iodophenyl group), chromatography is crucial for their separation. Different isomers will likely have slightly different polarities or volatilities, leading to different retention times, allowing them to be separated and individually identified by their mass spectra.
| Technique | Application for this compound | Key Data Output |
| GC-MS | Purity analysis, identification of volatile byproducts. Requires derivatization if the compound is not sufficiently volatile. | Chromatogram (Retention Time), Mass Spectrum (Molecular Ion Peak, Fragmentation Pattern). |
| LC-MS | Primary method for purity analysis and quantification. Separation of non-volatile impurities and potential isomers. | Chromatogram (Retention Time), Mass Spectrum (Molecular Ion Peak, Fragmentation Pattern). |
An Examination of this compound: Spectroscopic Characterization and Chiral Analysis
The heterocyclic compound this compound belongs to the broad class of pyrrole derivatives, which are significant structural motifs in a vast array of natural products, pharmaceuticals, and functional materials. The characterization of such compounds is fundamental to understanding their chemical properties and potential applications. This article focuses on the advanced spectroscopic and structural characterization methodologies pertinent to this compound and explores the applicability of chiral resolution techniques for its derivatives.
Advanced Spectroscopic and Structural Characterization Methodologies
The elucidation of the precise chemical structure and purity of 2-(4-Iodophenyl)-4-methylpyrrole would conventionally rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and the electronic environment within the molecule. While extensive searches for specific experimental data for this compound did not yield publicly available spectra or detailed structural analyses, the following methodologies represent the standard approach for the characterization of such aryl-substituted pyrroles.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique would be used to identify the number and types of hydrogen atoms. For this compound, distinct signals would be expected for the protons on the pyrrole (B145914) ring, the methyl group, and the iodophenyl substituent. The coupling patterns between adjacent protons would help to confirm their relative positions.
¹³C NMR: This method provides information on the carbon skeleton of the molecule. Each unique carbon atom in the pyrrole and iodophenyl rings, as well as the methyl group, would produce a distinct signal.
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the confirmation of its molecular formula. Fragmentation patterns observed in the mass spectrum can also offer structural insights.
X-ray Crystallography: For a definitive three-dimensional structural determination, single-crystal X-ray diffraction is the gold standard. This technique, if a suitable crystal can be grown, would provide precise bond lengths, bond angles, and information about the intermolecular interactions in the solid state, such as hydrogen bonding or π-stacking.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H stretching in the pyrrole ring, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic rings would be expected.
Despite the established utility of these methods, specific datasets for this compound are not presently available in the public domain based on the conducted research.
Chirality is a key consideration in the development of many bioactive molecules, as different enantiomers can exhibit distinct pharmacological effects. Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org This is often necessary when a chiral compound is synthesized from achiral precursors, resulting in an equal mixture of both enantiomers. libretexts.org
Common methods for chiral resolution include:
Formation of Diastereomeric Salts: Reacting a racemic mixture with a single enantiomer of a chiral resolving agent can form diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization. wikipedia.org
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can effectively separate enantiomers based on their differential interactions with the chiral support.
Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. elsevierpure.com
The applicability of these methodologies to derivatives of this compound is contingent on the existence of stable, chiral derivatives of this parent compound. A review of the available scientific literature did not yield any information on the synthesis or resolution of chiral derivatives of this compound. While synthetic strategies for creating chiral pyrroles are known, they have not been specifically reported for this compound. nih.govbohrium.comrsc.orgnih.gov Therefore, a discussion of chiral resolution methodologies for the enantiomeric purity of its derivatives is not applicable at this time.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and properties of molecules. researchgate.net DFT calculations provide a good balance between accuracy and computational cost, making them suitable for studying medium to large-sized molecules. researchgate.net
Prediction and Analysis of HOMO-LUMO Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter that influences a molecule's electronic properties and its potential for use in various applications, such as organic electronics. researchgate.netschrodinger.com A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net
The HOMO-LUMO energy gap can be calculated using DFT methods and can also be experimentally measured using techniques like UV-Vis spectroscopy. schrodinger.com For 2-(4-Iodophenyl)-4-methylpyrrole and related structures, DFT calculations are employed to predict this energy gap, providing insights into its electronic excitation properties. schrodinger.comdntb.gov.ua
Geometry Optimization and Conformational Analysis of Molecular Structures
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. dntb.gov.uaresearchgate.net This is crucial for understanding the molecule's shape and how it might interact with other molecules.
Conformational analysis, which explores the different spatial arrangements of a molecule (conformers) and their relative energies, is also performed using computational methods. researchgate.net For molecules with flexible bonds, identifying the lowest energy conformer is essential for accurate predictions of its properties.
Theoretical Prediction of Spectroscopic Parameters and Reactivity
DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. researchgate.netresearchgate.net This includes predicting vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net The B3LYP functional is a commonly used method in DFT that has shown to provide a good compromise between accuracy and computational efficiency for predicting the vibrational spectra of organic molecules. researchgate.net
Furthermore, theoretical calculations can provide insights into the reactivity of a molecule. By analyzing the electronic properties and the distribution of electron density, it is possible to predict how a molecule will behave in a chemical reaction. nih.gov Machine learning approaches, combined with electronic and structural features, have shown significant improvement in predicting chemical reactivity. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can provide a detailed picture of how molecules move, change shape, and interact with their environment over time. nih.govfrontiersin.org This technique is particularly useful for understanding the local structuring and aggregation tendencies of molecules in condensed phases. rsc.orgchemrxiv.org
For complex systems, MD simulations can reveal dynamic processes that are not accessible through static calculations alone. frontiersin.org These simulations can be used to study the stability of molecular complexes and the dynamics of interactions between molecules. frontiersin.org
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the structural features of a molecule and its physical, chemical, or biological properties. By developing predictive models, QSPR can be used to estimate the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. researchgate.net
Computational Exploration of Reaction Pathways and Transition States
Computational chemistry plays a vital role in mapping out the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, it is possible to determine the most likely reaction pathway. A key aspect of this is the identification and characterization of transition states, which are the high-energy structures that must be overcome for a reaction to proceed.
The formation of a molecular complex is often the initial step in a reaction pathway. mdpi.com While these complexes may not always be stable intermediates, their formation can be a crucial prelude to the main reaction event. mdpi.com Computational models can be trained on known reactions to predict the products and pathways of new reactions with a certain degree of accuracy. researchgate.net
Investigation of Advanced Properties and Applications in Materials Science and Photochemistry
Optical and Photochemical Properties of the Compound and its Derivatives
The optical and photochemical behaviors of 2-(4-Iodophenyl)-4-methylpyrrole are governed by the interplay between the pyrrole (B145914) and iodophenyl moieties. This section explores key properties including photoisomerization, nonlinear optical responses, fluorescence, and photostability.
Photoisomerization, the reversible transformation of a molecule between two isomeric forms upon light irradiation, is a fundamental property of molecular switches. nih.gov In derivatives of this compound, particularly when incorporated into larger systems like azobenzenes or imines, this process typically involves E/Z (or cis/trans) isomerism around a double bond (e.g., C=N or N=N). rsc.orgstudymind.co.ukdocbrown.info
The E/Z notation describes the spatial arrangement of substituents around a double bond. The Z-isomer has the highest priority groups on the same side, while the E-isomer has them on opposite sides. docbrown.infochemguide.co.uk This transformation is triggered by the absorption of photons of a specific wavelength, leading to a temporary excited state that relaxes into the alternate isomer. aps.orgyoutube.com For instance, UV light often promotes the conversion from the thermodynamically stable trans (E) isomer to the cis (Z) isomer, while visible light or thermal relaxation can reverse the process. aps.org
Recent studies on push-pull azo-pyrrole systems have demonstrated that such compounds can undergo reversible photoisomerization upon irradiation with white LED light. rsc.org The efficiency and dynamics of this isomerization are influenced by factors such as the electronic nature of substituents and the solvent environment. For example, the stabilization of one isomer over another can be achieved through intramolecular hydrogen bonding, affecting the energy barrier for conversion. nih.gov The characterization of these transient photoisomers can be challenging, often requiring specialized techniques like matrix-isolation spectroscopy to trap and analyze the unstable states. nih.gov
Table 1: Factors Influencing E/Z Photoisomerization in Pyrrole Derivatives
| Factor | Description | Impact on Isomerization | Reference |
|---|---|---|---|
| Wavelength of Light | Specific wavelengths trigger the electronic transitions (e.g., n→π* or π→π*) required for isomerization. | UV light typically favors E→Z conversion, while visible light can induce the reverse Z→E process. | aps.org |
| Molecular Structure | The presence of electron-donating or electron-withdrawing groups modifies the energy levels of the molecule. | Push-pull systems can exhibit red-shifted absorption bands and influence the half-life of the Z-isomer. | rsc.orgrsc.org |
| Solvent Environment | Polarity of the solvent can affect the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). | Interactions with polar solvents can alter the absorption spectrum and isomerization dynamics. | youtube.com |
| Intramolecular H-Bonding | Formation of hydrogen bonds can stabilize a particular isomer. | Increases the activation energy required for isomerization, potentially reducing conversion yields. | nih.gov |
Organic molecules with π-conjugated systems and donor-acceptor architectures, such as this compound, are known to exhibit significant third-order nonlinear optical (NLO) responses. acs.orgarxiv.org These properties are crucial for applications in photonics and optoelectronics, including optical switching and frequency conversion. researchgate.netyoutube.com The NLO response is characterized by the second hyperpolarizability (γ), a molecular property that is enhanced by features like extended conjugation and intramolecular charge transfer. acs.org
The substitution of iodine at the terminal position of a conjugated system has been shown to increase γ values. acs.org This is attributed to the high polarizability of the iodine atom, which can enhance intermolecular interactions. rsc.org Theoretical and experimental studies on various organic materials confirm that the presence of π-conjugation in noncentrosymmetric systems is a key requirement for NLO activity. arxiv.org Techniques like Third-Harmonic Generation (THG) and Degenerate Four-Wave Mixing (DFWM) are commonly used to measure the macroscopic third-order susceptibility (χ(3)), which is related to the molecular hyperpolarizability γ. researchgate.netacs.orgresearchgate.net
Research on related pyrrole and thiophene (B33073) derivatives has provided insight into structure-property relationships for NLO responses. For example, studies on α-terthiophene derivatives revealed that substitution with iodine atoms at terminal positions increased the γ values, highlighting the role of heavy atoms in enhancing NLO properties. acs.org
Table 2: Key Parameters in NLO Studies
| Parameter | Symbol | Description | Significance |
|---|---|---|---|
| Second Hyperpolarizability | γ | A measure of the microscopic third-order NLO response of a single molecule. | Indicates the intrinsic NLO activity of the compound. Larger γ values are desirable. |
| Third-Order Susceptibility | χ(3) | The macroscopic NLO response of a bulk material. | Determines the material's suitability for NLO device applications. |
| Intramolecular Charge Transfer (ICT) | - | The transfer of electronic charge from a donor part to an acceptor part of a molecule upon excitation. | A key mechanism for enhancing NLO responses in donor-acceptor molecules. |
| π-Conjugation Length | - | The extent of alternating single and double bonds in a molecule. | Longer conjugation lengths generally lead to larger NLO responses but can also cause unwanted absorption. acs.org |
The fluorescence properties of pyrrole derivatives are highly sensitive to their molecular structure and environment. researchgate.net Generally, many multi-aryl substituted pyrroles are weakly emissive in solution due to the free intramolecular rotation of the aryl groups, which provides a non-radiative decay pathway for the excited state. nih.govacs.org However, their emission can be significantly influenced by factors such as substituent effects and aggregation.
The introduction of different functional groups can tune the emission wavelength and quantum yield. For example, some diketopyrrolopyrrole (DPP) derivatives exhibit high fluorescence quantum yields, ranging from 0.66 to 0.83, making them suitable for fluorescence imaging and optoelectronic devices. beilstein-journals.org The study of various pyrrole derivatives has shown that their emission maxima can span a wide range of the visible spectrum, from blue to red, depending on the specific molecular design. researchgate.netnih.gov
The quantum yield (ΦF), a measure of fluorescence efficiency, is a critical parameter. It is often determined relative to a standard fluorophore. researchgate.net For many pyrrole systems, the quantum yields in solution are modest, but this can change dramatically in the aggregated or solid state, as discussed in the section on aggregation-induced phenomena.
Photostability, or fatigue resistance, is a critical property for materials used in applications involving repeated light exposure, such as molecular switches and organic solar cells. nih.govmpg.de The degradation of these materials can limit their operational lifetime. The photochemical degradation of aromatic compounds can proceed through various pathways, including photooxidation and cleavage of chemical bonds. acs.orgrsc.org
For halogenated organic compounds like this compound, a potential degradation pathway involves the cleavage of the carbon-iodine (C-I) bond. The C-I bond is weaker than C-Br, C-Cl, or C-F bonds, making it more susceptible to homolytic cleavage upon absorption of UV light. This process can generate radical species that may lead to further reactions and decomposition of the material. researchgate.net Studies on the photodegradation of other iodoaromatic compounds have shown that debromination or deiodination is a common initial step. researchgate.net The solvent can also play a significant role in the degradation pathway, as solvent molecules can react with the excited molecule or the resulting radicals. researchgate.net
In the context of photoswitches, high fatigue resistance implies that the molecule can undergo a large number of switching cycles without significant degradation. Diarylethene-based switches are noted for their exceptional photostability, with some derivatives capable of withstanding more than 10^5 cycles. nih.govmpg.de While specific data on the photostability of this compound is limited, the known reactivity of iodinated aromatics suggests that this would be a key parameter to evaluate for any potential application in photoresponsive materials. rsc.org
Aggregation-Induced Phenomena and Self-Assembly Research
Many pyrrole derivatives that are weakly fluorescent in dilute solutions exhibit a phenomenon known as aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE). nih.govacs.org This effect is characterized by a significant increase in fluorescence intensity upon aggregation of the molecules in a poor solvent or in the solid state. nih.govrsc.org The underlying mechanism is the restriction of intramolecular rotation (RIR) in the aggregated state. acs.org This blockage of non-radiative decay pathways forces the excited molecules to de-excite through radiative emission, thus "switching on" the fluorescence. nih.gov
The self-assembly of small organic molecules into well-defined nanostructures is driven by non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. nih.govnih.gov For molecules containing iodine, halogen bonding can also play a crucial role in directing the assembly process. The study of related halogenated molecules, such as 2,4,6-tris(4-iodophenyl)-1,3,5-triazine (TIPT), on surfaces has shown that molecules can form highly ordered supramolecular structures. arxiv.org The geometry of these assemblies is a result of the balance between molecule-molecule and molecule-substrate interactions. arxiv.org
The AIE properties of pyrrole-based systems make them highly promising for applications in chemical sensors, bio-imaging, and organic light-emitting diodes (OLEDs). nih.govrsc.org For instance, AIE-active pyrrole derivatives have been used for specifically imaging cell membranes. nih.gov The formation of J-type aggregates has also been observed in some push-pull azo-pyrrole systems, which is of interest for applications compatible with aqueous environments. rsc.org
Development as Molecular Photoswitches and Photochromic Materials
Photochromic materials, which undergo reversible changes in their absorption spectra (and thus color) upon irradiation with light, are central to the development of optical data storage, smart windows, and molecular actuators. nih.govmdpi.comrsc.org Diarylethenes are a premier class of photochromic compounds known for their thermal stability and high fatigue resistance. nih.govmpg.de
Pyrrole derivatives, including structures related to this compound, are valuable building blocks for constructing photochromic systems. They can act as the aryl moieties in diarylethene switches or be integrated into other photoswitchable scaffolds like azobenzenes. rsc.orgmpg.de The reversible photoisomerization discussed in section 6.1.1 is the fundamental mechanism behind the photochromic behavior of these materials. nih.gov The open-ring isomer is typically colorless or weakly colored, absorbing in the UV region, while the closed-ring isomer, formed upon UV irradiation, has a more extended π-conjugation and absorbs in the visible region, appearing colored. nih.gov This process can be reversed by irradiation with visible light.
The combination of photochromism with other properties, such as AIE, has led to the development of multifunctional materials. mdpi.com For example, diarylethene derivatives have been designed to exhibit both photochromic behavior and AIE characteristics, allowing for photoswitchable fluorescence. In such systems, the emission can be turned "on" or "off" by switching the diarylethene between its open and closed forms with different wavelengths of light. This dual-responsive behavior is highly sought after for applications in high-density optical storage and advanced anti-counterfeiting technologies. mdpi.com
Applications in Organic Electronics and Optoelectronic Devices
The field of organic electronics leverages the tunable properties of conjugated organic molecules for applications in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). While direct studies on this compound in these areas are not prominent, the characteristics of its structural components suggest potential utility.
The performance of OLEDs and OSCs is intrinsically linked to the electronic and photophysical properties of the organic materials used. The 2-arylpyrrole scaffold, a core feature of the target compound, is a building block for various organic electronic materials. The iodophenyl group can significantly influence these properties.
The iodine atom, being a heavy atom, can enhance intersystem crossing, a phenomenon that can be either beneficial or detrimental depending on the application. In the context of phosphorescent OLEDs (PHOLEDs), enhanced spin-orbit coupling due to the iodine atom could facilitate the harvesting of triplet excitons, potentially leading to higher device efficiencies. Conversely, for fluorescent OLEDs and OSCs, this could lead to non-radiative decay pathways, reducing efficiency.
Table 1: Potential Influence of Structural Moieties on OLED/OSC Performance
| Structural Moiety | Potential Property Influence | Implication for OLED/OSC Performance |
| 2-(4-Iodophenyl) group | Heavy atom effect (enhanced spin-orbit coupling) | Potentially enhanced phosphorescence in PHOLEDs; potential for increased non-radiative decay in fluorescent devices. |
| Modulation of HOMO/LUMO energy levels | Affects charge injection/extraction barriers and open-circuit voltage in OSCs. | |
| 4-Methylpyrrole core | Electron-rich aromatic system | Contributes to hole-transporting properties. |
| Site for further functionalization | Allows for tuning of solubility, morphology, and electronic properties. |
Smart materials are designed to respond to external stimuli such as light, heat, pH, or the presence of specific chemical species. researchgate.net The incorporation of this compound into such systems could impart specific functionalities.
The carbon-iodine bond can be susceptible to cleavage under certain conditions, such as UV irradiation or in the presence of specific chemical reagents. This reactivity could be harnessed to create stimuli-responsive materials where the cleavage of the C-I bond triggers a change in the material's properties, such as its color, fluorescence, or solubility.
Furthermore, the pyrrole nitrogen can act as a hydrogen bond donor, and the aromatic system can participate in π-π stacking interactions. These non-covalent interactions are crucial for the self-assembly of smart materials and can be influenced by external stimuli, leading to responsive behavior.
Functional Applications as Chemical Sensors and Probes (e.g., chemodosimeters for ion detection)
Pyrrole-based compounds have been extensively investigated as chemosensors for the detection of various ions and neutral molecules. nih.gov The pyrrole NH group can act as a binding site for anions, while the conjugated π-system can serve as a signaling unit. The introduction of an iodophenyl group can modulate the sensing properties.
The electron-withdrawing nature of the iodine atom can increase the acidity of the pyrrole NH proton, potentially enhancing its affinity for anions like fluoride (B91410) or cyanide. Upon binding of an anion, a change in the electronic structure of the molecule can lead to a detectable colorimetric or fluorescent response.
Moreover, iodine-containing probes are being developed for advanced detection techniques like secondary ion mass spectrometry (SIMS), where the iodine atom acts as a unique mass tag. goettingen-research-online.dersc.orgresearchgate.net This suggests a potential application for this compound or its derivatives in bio-imaging and sensing beyond traditional fluorescence or colorimetric methods.
Table 2: Potential Ion Sensing Applications of this compound
| Target Analyte | Potential Sensing Mechanism | Expected Response |
| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding with pyrrole NH, potentially enhanced by the electron-withdrawing iodine. | Colorimetric or fluorometric change upon binding. |
| Heavy Metal Ions | Coordination with the pyrrole nitrogen and potentially the π-system. | Perturbation of the electronic structure leading to a spectral response. |
| Biomolecules (in SIMS) | Use as a labeled probe. | Detection based on the unique mass of iodine. |
Structure-Property Relationship (SPR) Studies in Functional Materials Design
Understanding the relationship between the molecular structure of a compound and its macroscopic properties is fundamental to the design of new functional materials. For this compound, several key structural features would be the focus of SPR studies.
The position and nature of substituents on both the phenyl and pyrrole rings would have a profound impact on the electronic and photophysical properties. For instance, moving the iodine atom to the meta or ortho position on the phenyl ring would alter the electronic communication with the pyrrole core. Similarly, replacing the methyl group on the pyrrole with other alkyl or aryl groups would influence solubility and solid-state packing.
Quantitative structure-activity relationship (QSAR) studies on related iodinated compounds have shown that parameters like molar refractivity and hydrophobicity of substituents significantly correlate with their biological or material properties. researchgate.netnih.govnih.gov Similar studies on a library of this compound derivatives would be invaluable for optimizing its performance in specific applications.
Table 3: Key Structural Features and Their Potential Impact on Properties
| Structural Feature | Potential Property to be Tuned | Rationale |
| Position of Iodine on Phenyl Ring | HOMO/LUMO levels, dipole moment | Alteration of electronic effects (inductive vs. resonance). |
| Substituents on the Pyrrole Ring | Solubility, solid-state packing, charge mobility | Modification of intermolecular interactions and processability. |
| Nature of the Aryl Group | Bandgap, absorption/emission wavelengths | Extension of π-conjugation or introduction of donor/acceptor character. |
Exploration of Biological Activities and Mechanistic Insights Excluding Clinical Outcomes
Molecular Interactions with Biomolecular Targets
No specific studies detailing the molecular interactions of 2-(4-Iodophenyl)-4-methylpyrrole with biomolecular targets were identified. The following subsections reflect the absence of data for this particular compound.
There is no available data in the scientific literature regarding the enzyme inhibition properties of this compound, including its potential effects on elastase or other enzymes.
No studies on the receptor binding affinity of this compound have been published. Therefore, no data on its potential to interact with specific receptors is available.
There are no in vitro mechanistic studies available that describe how this compound might modulate cellular pathways.
Design Principles for Biologically Relevant Pyrrole (B145914) Derivatives (Focus on chemical design, not effects)
The design of biologically active pyrrole derivatives often involves strategic substitution on the pyrrole ring to influence their interaction with biological targets. The general structure of this compound, featuring a substituted phenyl ring at the 2-position and a methyl group at the 4-position, is a common motif in medicinal chemistry.
The key structural features that are typically considered in the design of such derivatives include:
The nature and position of substituents on the aryl ring: The 4-iodo substituent on the phenyl ring is a halogen atom, which can influence the compound's electronic properties, lipophilicity, and potential for halogen bonding with biological targets. The position of the substituent is crucial for optimal interaction with the binding pocket of a target protein.
The pyrrole nitrogen: The NH group of the pyrrole ring can act as a hydrogen bond donor, a key interaction in many ligand-receptor binding events.
While these are general principles, without specific biological data for this compound, any discussion of its design principles remains theoretical and not based on empirical evidence for this particular compound.
Future Research Horizons for this compound: A Roadmap for Advanced Applications
The scientific community's exploration into novel heterocyclic compounds continues to yield molecules with significant potential across various disciplines. Among these, this compound stands out as a versatile scaffold, ripe for further investigation. Its unique structural features—a reactive iodophenyl group and a functional pyrrole core—position it as a prime candidate for pioneering advancements in materials science, sustainable chemistry, and computational drug design. This article outlines the emerging research avenues and future directions for this promising compound, focusing on its integration into supramolecular structures, the development of novel hybrid materials, the adoption of green chemistry principles for its synthesis and use, and the application of artificial intelligence in predicting and designing its derivatives.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 2-(4-Iodophenyl)-4-methylpyrrole, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using iodobenzene derivatives and pyrrole precursors. Optimization involves selecting palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃ in DMF/H₂O) to enhance coupling efficiency. Monitoring reaction progress via TLC and adjusting stoichiometric ratios (1:1.2 for aryl halide to pyrrole) can improve yields . Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended.
Q. How can the crystal structure of this compound be determined, and what software tools are essential for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Refinement using SHELXL (for small-molecule crystallography) allows precise modeling of atomic positions and thermal parameters. Key metrics include R-factor (<5%) and data-to-parameter ratio (>10:1) to ensure reliability .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C), IR, and mass spectrometry. For ¹H NMR, expect aromatic protons in the δ 7.2–7.8 ppm range (iodophenyl) and pyrrole protons at δ 6.5–7.0 ppm. Discrepancies in peak splitting (e.g., due to rotational isomerism) can be resolved by variable-temperature NMR or computational simulations (DFT) . Cross-validate mass spectra (ESI-MS) with theoretical isotopic patterns for iodine (M+2 peak intensity ~22%).
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, concentration ranges). Perform dose-response studies (IC₅₀ determination) under standardized protocols (e.g., MTT assays with triplicate measurements). Use statistical tools (ANOVA, Tukey’s test) to compare data across studies. Meta-analyses of published IC₅₀ values can identify trends or outliers .
Q. What strategies are effective for designing experiments to study the electronic effects of the iodine substituent on pyrrole reactivity?
- Methodological Answer : Employ Hammett substituent constants (σ) to correlate iodine’s electron-withdrawing effects with reaction kinetics. Use cyclic voltammetry to measure redox potentials, comparing iodine-substituted derivatives with non-halogenated analogs. Computational modeling (e.g., DFT with Gaussian 16) can predict frontier molecular orbitals (HOMO/LUMO) to validate experimental findings .
Q. How should researchers handle crystallographic disorder in the iodophenyl group during structural refinement?
- Methodological Answer : Crystallographic disorder (common in bulky substituents) requires partitioning the iodine atom into multiple positions (e.g., using PART commands in SHELXL). Refine occupancy factors iteratively to minimize residual electron density. Validate with displacement parameter checks (ADPs < 0.05 Ų) and omit maps .
Q. What experimental and computational approaches are recommended for studying the compound’s potential as a photosensitizer?
- Methodological Answer : Measure UV-vis absorption spectra (200–800 nm) to identify π→π* and n→π* transitions. Pair with time-dependent DFT (TD-DFT) simulations to assign electronic transitions. Assess singlet oxygen quantum yields (ΦΔ) using a chemical trap (e.g., 1,3-diphenylisobenzofuran) and laser flash photolysis. Compare with reference compounds (e.g., methylene blue) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
